molecular formula C15H16O3 B6371919 5-(3,4-Dimethoxyphenyl)-3-methylphenol CAS No. 1195585-08-0

5-(3,4-Dimethoxyphenyl)-3-methylphenol

Cat. No.: B6371919
CAS No.: 1195585-08-0
M. Wt: 244.28 g/mol
InChI Key: QJNSVNQKPRZLST-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-methylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxy groups attached to the benzene ring, along with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)-3-methylphenol typically involves the use of starting materials such as 3,4-dimethoxybenzaldehyde and 3-methylphenol. A common synthetic route includes the following steps:

    Condensation Reaction: The reaction between 3,4-dimethoxybenzaldehyde and 3-methylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-(3,4-Dimethoxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).

Major Products:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated phenols, nitrophenols, sulfonated phenols.

Scientific Research Applications

Chemistry: 5-(3,4-Dimethoxyphenyl)-3-methylphenol is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of more complex molecules.

Biology: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It is used in assays to evaluate its effects on different biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another compound with methoxy groups and a carboxylic acid functional group.

    3,4-Dimethoxyphenol: A simpler phenol with methoxy groups but without the methyl group.

Uniqueness: 5-(3,4-Dimethoxyphenyl)-3-methylphenol is unique due to the presence of both methoxy and methyl groups on the benzene ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10-6-12(8-13(16)7-10)11-4-5-14(17-2)15(9-11)18-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNSVNQKPRZLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683913
Record name 3',4'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195585-08-0
Record name 3',4'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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